4-phenoxy-N-[4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]benzamide
Description
4-Phenoxy-N-[4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]benzamide is a biphenyl-based benzamide derivative featuring two phenoxy substituents. The compound’s structure consists of a central biphenyl core with benzamide groups at both the 4- and 4'-positions, each substituted with phenoxy moieties.
The phenoxy groups likely enhance lipophilicity, influencing solubility and membrane permeability, while the biphenyl core may contribute to binding interactions in biological targets or supramolecular assemblies .
Properties
IUPAC Name |
4-phenoxy-N-[4-[4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2O4/c41-37(29-15-23-35(24-16-29)43-33-7-3-1-4-8-33)39-31-19-11-27(12-20-31)28-13-21-32(22-14-28)40-38(42)30-17-25-36(26-18-30)44-34-9-5-2-6-10-34/h1-26H,(H,39,41)(H,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNAEEKINGRWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-[4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 4-phenoxybenzoic acid with an appropriate amine to form the benzamide core. This is followed by further reactions to introduce the phenoxy and benzamido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-[4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-phenoxy-N-[4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-[4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
Quinazoline-based analogs (e.g., ) introduce heterocyclic systems, which may improve binding to biological targets like tubulin compared to the target’s purely aromatic framework.
The target’s phenoxy groups are electron-donating, which may increase stability in oxidative environments. Methoxy () and methyl () groups enhance lipophilicity, similar to the target’s phenoxy substituents.
Synthetic Methods: The target’s synthesis likely parallels N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide , where acid chlorides react with aminobiphenyl intermediates. However, the target’s bis-benzamide structure may require stricter stoichiometric control to avoid side products. Yields for related compounds vary widely: 48% for boronic acid derivatives vs.
Spectroscopic and Physical Properties
IR Spectroscopy :
- Solubility and Crystallinity: Bromo and nitro substituents () reduce solubility in polar solvents compared to the target’s phenoxy groups. BPA-1’s alkyl chains enhance solubility in organic solvents , whereas the target’s rigidity may favor crystallization.
Biological Activity
4-phenoxy-N-[4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]benzamide is a complex organic compound belonging to the class of diphenyl ethers. Its intricate structure, characterized by multiple aromatic rings and functional groups, suggests significant potential for various biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C28H26N2O3 with a molecular weight of approximately 466.54 g/mol. The compound exhibits significant π-π stacking interactions due to its aromatic nature, which may influence its solubility and biological activity.
Key Chemical Properties:
- Molecular Weight: 466.54 g/mol
- Solubility: Moderate in organic solvents
- Melting Point: Data pending further studies
- Boiling Point: Data pending further studies
Synthesis
The synthesis of this compound typically involves multi-step organic reactions requiring precise control over conditions such as temperature and solvent choice. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Biological Activity
Recent studies have indicated that this compound exhibits notable biological activities, particularly against various strains of Plasmodium falciparum, the causative agent of malaria.
Antimalarial Activity
Research has shown that derivatives of phenoxybenzamides can possess significant antiplasmodial activity. For instance, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against P. falciparum NF54 strain, indicating effective inhibition at these concentrations. The structure-activity relationship (SAR) revealed that modifications to the anilino structure significantly affected both antimalarial potency and cytotoxicity .
Table 1: Antiplasmodial Activity of Selected Compounds
| Compound ID | IC50 (µM) | Cytotoxicity (L6 cells IC50 µM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | 0.2690 | 124.0 | 460 |
| Compound 2 | 0.4134 | 185.0 | 316.9 |
| Compound 3 | 0.6172 | 190.3 | 299.7 |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the Plasmodium species. Notably, it has been suggested that compounds in this class may inhibit dihydroorotate dehydrogenase and cytochrome bc1 complex, disrupting mitochondrial function and leading to parasite death .
Case Studies
A significant case study involved testing various derivatives against synchronized P. falciparum parasites to evaluate stage-specific activity. The results indicated peak efficacy during the late trophozoite stage, highlighting the importance of timing in drug administration for optimal therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
